(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid
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Overview
Description
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is an organic compound with the molecular formula C16H13BO4. It is a boronic acid derivative that features a phenyl ring substituted with a methoxycarbonyl group and an ethynyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenols
Reduction: Alcohols or aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological targets.
Medicine: Explored for its potential use in therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of (4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The ethynyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Formylphenylboronic acid
- 4-Aminophenylboronic acid
Uniqueness
(4-((4-(Methoxycarbonyl)phenyl)ethynyl)phenyl)boronic acid is unique due to the presence of both the methoxycarbonyl and ethynyl groups, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives .
Properties
Molecular Formula |
C16H13BO4 |
---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C16H13BO4/c1-21-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(19)20/h4-11,19-20H,1H3 |
InChI Key |
FFNTXLKMHFNEGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC)(O)O |
Origin of Product |
United States |
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